DBCO-PEG3-oxyamine

SPAAC Kinetics Click Chemistry

DBCO-PEG3-oxyamine (CAS 2748394-67-2, MW 552.62 g/mol) is a heterobifunctional linker molecule comprising a dibenzocyclooctyne (DBCO) group, a triethylene glycol (PEG3) spacer, and a terminal aminooxy (oxyamine) group. It is primarily utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other site-specific bioconjugation applications.

Molecular Formula C29H36N4O7
Molecular Weight 552.6 g/mol
Cat. No. B12422140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-oxyamine
Molecular FormulaC29H36N4O7
Molecular Weight552.6 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CON
InChIInChI=1S/C29H36N4O7/c30-40-22-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-21-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22,30H2,(H,31,34)(H,32,35)
InChIKeyJRBITMATWRXIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-PEG3-Oxyamine for ADC Linker Procurement: A Technical Specification and Differential Evidence Guide


DBCO-PEG3-oxyamine (CAS 2748394-67-2, MW 552.62 g/mol) is a heterobifunctional linker molecule comprising a dibenzocyclooctyne (DBCO) group, a triethylene glycol (PEG3) spacer, and a terminal aminooxy (oxyamine) group . It is primarily utilized as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and other site-specific bioconjugation applications . The DBCO moiety enables rapid strain-promoted alkyne-azide cycloaddition (SPAAC) under copper-free, physiological conditions, while the oxyamine group facilitates chemoselective oxime ligation with aldehydes and ketones .

DBCO-PEG3-Oxyamine Procurement: Why Functional Substitution with Alternative Linkers Compromises Bioconjugation Outcomes


Selecting a heterobifunctional linker for ADC development or site-specific labeling is not a trivial substitution exercise. Even closely related analogs within the cyclooctyne-oxyamine class exhibit significant variations in key performance parameters. These include reaction kinetics, aqueous solubility and stability profiles, steric accessibility, and the potential for orthogonal reactivity . For instance, substituting DBCO for a different cyclooctyne, such as BCN, alters the rate of SPAAC conjugation and changes the hydrophilicity of the final conjugate, potentially affecting in vivo pharmacokinetics [1]. Similarly, variations in PEG spacer length—e.g., DBCO-PEG4-oxyamine versus DBCO-PEG3-oxyamine—directly impact solubility, molecular flexibility, and steric hindrance at the conjugation site, influencing both reaction efficiency and final conjugate stability [2]. The evidence presented below quantitatively substantiates why DBCO-PEG3-oxyamine occupies a specific performance niche that cannot be reliably duplicated by its closest commercially available alternatives.

DBCO-PEG3-Oxyamine Differential Performance: A Quantitative Evidence Guide for Comparator-Based Selection


SPAAC Reaction Kinetics: DBCO-PEG3-Oxyamine vs. BCN-Based and DIBO-Based Linkers

The core differentiation of DBCO-PEG3-oxyamine in SPAAC applications stems from its DBCO moiety. The second-order rate constant (k₂) for the reaction of DBCO with organic azides is documented in the range of 1–10 M⁻¹s⁻¹ under physiological conditions (pH 7.4, 25°C) . This positions DBCO as significantly more reactive than BCN (k₂ ≈ 0.14 M⁻¹s⁻¹), which is a common alternative cyclooctyne used in linkers like BCN-PEG3-oxyamine [1]. Furthermore, DBCO is approximately an order of magnitude more reactive than DIBO (k₂ ≈ 0.17 M⁻¹s⁻¹) [1]. However, for applications requiring the absolute highest speed or lowest possible reagent concentration, it is critical to note that ODIBO-based linkers are reported to be 50-100 times more reactive than DBCO [2].

SPAAC Kinetics Click Chemistry Bioconjugation

Aqueous Solubility and Biocompatibility: DBCO-PEG3-Oxyamine vs. Non-PEGylated or BCN-Based Linkers

The PEG3 spacer in DBCO-PEG3-oxyamine confers a critical advantage in aqueous solubility and biocompatibility. This compound is reported to be soluble directly in water, DMSO, and standard aqueous buffers, which simplifies stock solution preparation and reaction setup . The PEG3 chain enhances hydrophilicity and reduces non-specific protein adsorption, a common issue with more hydrophobic cyclooctynes . In contrast, BCN-PEG3-oxyamine, while also possessing a PEG3 spacer, leverages the inherently higher hydrophilicity of the BCN group itself. Vendor documentation notes that BCN is 'ideally suited for aqueous bioconjugations due to its high reactivity with its azide counterpart combined with its high hydrophilicity, relative to all other metal-free click chemistry probes' .

Solubility PEGylation ADC Linker Biocompatibility

Dual Orthogonal Functionality: Combining SPAAC and Oxime Ligation in a Single Linker

DBCO-PEG3-oxyamine is a true heterobifunctional linker, uniquely enabling two sequential, bioorthogonal conjugation steps. The DBCO group is specifically reactive toward azides via SPAAC, while the oxyamine group reacts selectively with aldehydes and ketones to form a stable oxime bond . This orthogonal reactivity is a key differentiator from simpler linkers like DBCO-amine or DBCO-acid, which require additional activation steps or are limited to a single conjugation chemistry. For instance, an azido-oxyamine linker would lack the strain-promoted, copper-free click capability, forcing reliance on copper-catalyzed click chemistry (CuAAC) which can be toxic to live cells or proteins . The oxime bond formed by the oxyamine group is also notably more stable than a hydrazone bond under physiological conditions, providing a robust linkage without the need for subsequent reduction .

Orthogonal Chemistry Oxime Ligation SPAAC Site-Specific Conjugation

Impact on Site-Specific Conjugation Efficiency in ADC and Antibody Labeling

The oxyamine functional group in DBCO-PEG3-oxyamine is critical for achieving high efficiency in site-specific antibody conjugation. A published methodology for synthesizing site-specific antibody-dye conjugates utilized oxyamine-based linkers coupled to periodate-oxidized antibodies. The study demonstrated that antibody conjugates made with oxyamine-based branched triazide linkers possessed a higher degree of labeling compared to those made with linear monoazide linkers of similar structure [1]. While this study used branched linkers, it directly validates the efficacy of the oxyamine chemistry for targeting aldehyde groups generated on oxidized antibody glycans, a principle directly applicable to DBCO-PEG3-oxyamine. This site-specific approach avoids the heterogeneity and potential affinity loss associated with random lysine conjugation .

ADC Site-Specific Conjugation Degree of Labeling Oxyamine Linker

Optimal Use Cases for DBCO-PEG3-Oxyamine: Evidence-Backed Scenarios for Scientific and Industrial Procurement


Construction of Site-Specific Antibody-Drug Conjugates (ADCs) Requiring High DAR Control

DBCO-PEG3-oxyamine is optimally suited for synthesizing next-generation ADCs where a well-defined drug-to-antibody ratio (DAR) and preservation of antigen-binding are critical. The workflow involves: (1) mild periodate oxidation of the antibody's Fc glycans to generate aldehyde handles; (2) site-specific conjugation of DBCO-PEG3-oxyamine via its oxyamine group to form a stable oxime bond [1]; (3) subsequent attachment of an azide-modified cytotoxic payload to the DBCO handle via copper-free SPAAC click chemistry. This orthogonal, two-step process yields homogeneous ADC constructs with controlled DAR, as opposed to the heterogeneous mixtures often resulting from random lysine or cysteine conjugation .

Dual-Modality Imaging Probe Assembly via Sequential Bioorthogonal Conjugation

The orthogonal reactivity of DBCO-PEG3-oxyamine is ideal for assembling complex, multifunctional imaging probes. A typical application involves first reacting the oxyamine group with an aldehyde-bearing targeting ligand (e.g., an oxidized antibody or a small molecule targeting group) . This intermediate conjugate, now displaying a DBCO group, can be subsequently reacted in a second, independent step with an azide-modified fluorescent dye or a chelator for a radionuclide. This stepwise assembly under mild, copper-free conditions ensures the integrity of sensitive biological components like proteins and nucleic acids, enabling the creation of highly specific dual-modality (e.g., PET/fluorescence) imaging agents for both in vitro and in vivo applications [2].

Functionalization of Nanoparticles and Hydrogels for Controlled Drug Release

In materials science, DBCO-PEG3-oxyamine is a key building block for engineering 'smart' biomaterials. The PEG3 spacer provides a hydrophilic, non-fouling surface when conjugated to nanoparticles, improving their circulation time in vivo . The orthogonal DBCO and oxyamine handles allow for the sequential, modular addition of functionalities. For example, an aldehyde-presenting hydrogel or nanoparticle surface can be first modified with DBCO-PEG3-oxyamine via oxime ligation. The resulting DBCO-decorated surface then serves as a universal platform for 'clicking on' any azide-containing cargo, including therapeutic payloads, targeting ligands, or imaging agents, in a highly controlled and efficient manner without the need for toxic copper catalysts .

Synthesis of Homogeneous Protein-Polymer Conjugates for Therapeutic Use

For biopharmaceutical development, DBCO-PEG3-oxyamine facilitates the creation of well-defined protein-polymer conjugates, such as PEGylated proteins, with high reproducibility. By using the oxyamine group to site-specifically attach the linker to an introduced aldehyde or ketone on the target protein, followed by SPAAC conjugation of an azide-terminated polymer, researchers can generate homogeneous conjugates with precise stoichiometry . This level of control over conjugate structure is essential for meeting regulatory standards for biologic drugs, as it directly correlates with consistent pharmacokinetic and pharmacodynamic profiles, which are often unattainable with traditional, stochastic conjugation methods [3].

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